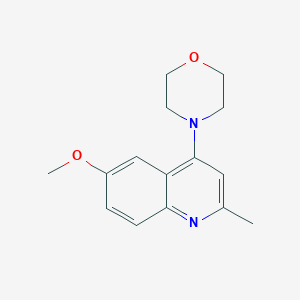

6-methoxy-2-methyl-4-(morpholin-4-yl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methoxy-2-methylquinolin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-9-15(17-5-7-19-8-6-17)13-10-12(18-2)3-4-14(13)16-11/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIUMDVSKSVQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Chemical Transformations

Retrosynthetic Analysis of 6-methoxy-2-methyl-4-(morpholin-4-yl)quinoline

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. actascientific.comamazonaws.com For this compound, the analysis identifies key bonds that can be disconnected to reveal a logical synthetic route.

The primary disconnection is the C4-N bond between the quinoline (B57606) core and the morpholine (B109124) ring. This is a common strategy for 4-aminoquinolines, suggesting the final step of the synthesis could be a nucleophilic aromatic substitution (SNAr) reaction. This disconnection yields two key synthons: the 6-methoxy-2-methyl-4-chloroquinoline (or a similar derivative with a good leaving group at C4) and morpholine.

A further disconnection of the quinoline ring itself points towards established cyclization methods. A logical approach involves breaking the N1-C2 and C3-C4 bonds, which leads back to a substituted aniline, specifically p-anisidine, and a β-ketoester, such as ethyl acetoacetate (B1235776). This retrosynthetic pathway forms the foundation for the forward synthesis, starting from simple aromatic and aliphatic precursors.

Methodologies for Quinoline Ring Formation and Functionalization

The construction of the substituted quinoline core is a critical phase of the synthesis. Various classical and modern methodologies can be employed to build the heterocyclic system and install the necessary functional groups.

The formation of the quinoline ring is typically achieved through condensation and subsequent cyclization reactions. A widely applicable method for synthesizing the required 4-hydroxyquinoline (B1666331) intermediate is the Conrad-Limpach synthesis or a similar thermal cyclization approach. This process involves two main steps:

Condensation: The reaction begins with the condensation of a substituted aniline, in this case, p-anisidine, with a β-ketoester like ethyl acetoacetate. This reaction forms an enamine intermediate.

Cyclization: The enamine intermediate is then subjected to thermal cyclization at high temperatures (around 250 °C), often in a high-boiling point solvent such as diphenyl ether, to form the 6-methoxy-2-methylquinolin-4-ol (B94542) (also known as 6-methoxy-2-methyl-4-hydroxyquinoline). researchgate.net

Optimization of this cyclization is crucial for achieving high yields. Microwave irradiation has been shown to be an effective alternative to conventional heating, often reducing reaction times from hours to minutes and improving yields. researchgate.net

| Parameter | Conventional Heating | Microwave Irradiation |

| Temperature | ~250 °C | 250 - 300 °C |

| Time | Several hours | 5 - 15 minutes |

| Solvent | High-boiling point solvents (e.g., Diphenyl ether) | Phenyl ether or solvent-free |

| Typical Yield | Moderate to Good (20-70%) ucsf.edu | Good to Excellent |

This interactive table summarizes and compares typical conditions for quinoline ring cyclization.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. youtube.com In the context of the 6-methoxy-2-methylquinoline core, the reactivity towards electrophiles is dictated by the existing substituents. The methoxy (B1213986) group (-OCH₃) at the C6 position is a strong electron-donating group, which activates the benzene (B151609) ring portion of the quinoline towards electrophilic attack and directs incoming electrophiles to the ortho and para positions (C5 and C7, as C8 is sterically hindered and C6 is already substituted). researchgate.net

Conversely, the pyridine (B92270) ring of the quinoline system is electron-deficient and generally deactivated towards electrophilic attack. Common EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would therefore be expected to occur on the benzene ring, primarily at the C5 and C7 positions. While not a direct step in the primary synthesis of the title compound, this strategy is vital for creating analogs with further substitutions on the carbocyclic ring.

Nucleophilic Aromatic Substitution (SNAr) is the key reaction for introducing the morpholine moiety at the C4 position. libretexts.org The 4-hydroxyquinoline intermediate produced from the cyclization reaction is not reactive enough for this step. Therefore, it must first be converted into a derivative with a suitable leaving group, typically a halogen. This is achieved by treating the 6-methoxy-2-methylquinolin-4-ol with a halogenating agent like phosphorus oxychloride (POCl₃) to yield 4-chloro-6-methoxy-2-methylquinoline (B1597386).

The resulting 4-chloroquinoline (B167314) is highly activated towards nucleophilic attack at the C4 position due to the electron-withdrawing effect of the quinoline nitrogen. The SNAr reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com This reaction is a cornerstone in the synthesis of many 4-aminoquinoline (B48711) drugs and derivatives. nih.govnih.gov

Introduction and Modification of the Morpholine Moiety

The final step in the proposed synthesis is the reaction of 4-chloro-6-methoxy-2-methylquinoline with morpholine. This SNAr reaction is typically carried out under conditions that facilitate the displacement of the chloride leaving group.

The reaction is often performed in a polar solvent, such as ethanol (B145695) or isopropanol, at elevated temperatures (reflux). A base may be added to neutralize the HCl generated during the reaction, although an excess of the amine nucleophile (morpholine) can also serve this purpose. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, a standard workup and purification by crystallization or column chromatography yields the final product, this compound.

| Reagent/Condition | Purpose | Typical Example |

| Substrate | Activated quinoline core | 4-chloro-6-methoxy-2-methylquinoline |

| Nucleophile | Amine to be introduced | Morpholine |

| Solvent | Polar medium to facilitate reaction | Ethanol, Isopropanol, Acetonitrile |

| Temperature | Provide activation energy | Reflux (e.g., 80-120 °C) |

| Base (optional) | Neutralize acid byproduct | K₂CO₃, Triethylamine, or excess Morpholine |

This interactive table outlines the typical conditions for the introduction of an amine via SNAr on a 4-chloroquinoline.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The synthetic route developed for this compound is highly adaptable for generating a library of analogs for SAR and SPR studies. nih.gov By systematically modifying different parts of the molecule, researchers can investigate how structural changes affect biological activity and physicochemical properties.

Key modifications can be introduced by varying the starting materials at each major stage of the synthesis:

Benzene Ring Substitution: Using different substituted anilines in the initial cyclization step allows for the introduction of various functional groups (e.g., halogens, alkyls, trifluoromethyl) at the 5, 7, or 8-positions of the quinoline ring.

C2-Position Modification: Replacing ethyl acetoacetate with other β-ketoesters or related compounds can introduce different alkyl or aryl groups at the C2-position of the quinoline core. nih.gov

Amine Moiety Variation: The most common point of variation is the amine at the C4 position. A wide array of primary and secondary amines can be used in place of morpholine in the final SNAr step to explore the impact of the side chain's size, basicity, and lipophilicity. nih.gov

This modular approach enables the rapid parallel synthesis of numerous analogs, facilitating the exploration of chemical space to identify compounds with optimized properties. nih.gov

Systematic Variation of Substituents at the Quinoline Skeleton

The quinoline scaffold of this compound offers several positions for substitution, allowing for a thorough investigation of how different functional groups impact the compound's properties. Research into related 4-aminoquinoline analogs has demonstrated that modifications to the quinoline core can significantly influence biological activity.

For instance, in the context of anticancer activity, the presence and position of methoxy groups on the quinoline ring have been shown to be crucial. Studies on quinoxaline (B1680401) derivatives, a related class of heterocyclic compounds, have indicated that electron-releasing groups like methoxy groups can be essential for activity. mdpi.com Specifically, in a series of quinazoline (B50416) compounds, methoxy groups at the 6- and 7-positions were found to be critical for their biological effects. e3s-conferences.org

Furthermore, research on 4-aminoquinoline antimalarial agents has shown that electron-withdrawing groups at the 7-position can influence the pKa of both the quinoline ring nitrogen and the side-chain amino group, which in turn affects their accumulation in the parasite's food vacuole. nih.gov This highlights the importance of the electronic nature of substituents on the quinoline core.

In the case of this compound, the existing 6-methoxy and 2-methyl groups already confer specific properties. The 6-methoxy group is an electron-donating group that can influence the electron density of the aromatic system and potentially participate in hydrogen bonding interactions. The 2-methyl group can provide a steric influence and may impact the conformation of the molecule.

Systematic variations could involve:

Modification of the 6-methoxy group: Replacement with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to probe the effect of lipophilicity. Bioisosteric replacement with groups like a trifluoromethoxy group could explore the impact of altered electronic properties. e3s-conferences.org

Substitution at the 2-position: Replacing the methyl group with other alkyl groups (e.g., ethyl, isopropyl) or aryl groups to investigate steric and electronic effects. The introduction of aryl groups can significantly increase lipophilicity and introduce potential for pi-stacking interactions.

Introduction of substituents at other positions: Placing various functional groups (e.g., halogens, nitro groups, amino groups) at the 5-, 7-, and 8-positions to comprehensively map the SAR of the quinoline scaffold.

The following interactive table summarizes potential systematic variations of substituents on the quinoline skeleton and their predicted impact based on related studies.

| Position | Current Substituent | Proposed Variation | Rationale for Variation | Potential Impact |

| 2 | -CH₃ | -H, -CH₂CH₃, Phenyl | Investigate the role of steric bulk and electronic nature at this position. | Altered target binding affinity and selectivity. |

| 6 | -OCH₃ | -H, -F, -Cl, -OCF₃ | Modulate the electronic properties and metabolic stability of the benzene portion of the quinoline ring. | Influence on pharmacokinetic properties and target interaction. |

| 7 | -H | -F, -Cl, -OCH₃ | Explore the impact of electron-donating and electron-withdrawing groups on the quinoline nitrogen basicity and overall activity. | Changes in pKa, cellular uptake, and target engagement. |

Chemical Modifications of the Morpholine Ring and its Linker

The morpholine ring in this compound is a key pharmacophoric element. Its saturated, heterocyclic nature provides a basic nitrogen center and can influence solubility and pharmacokinetic properties. Modifications to the morpholine ring itself or the way it is connected to the quinoline core can lead to significant changes in biological activity.

Bioisosteric Replacement of the Morpholine Ring:

One common strategy in medicinal chemistry is the use of bioisosteric replacements, where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. The morpholine moiety can be replaced by other cyclic amines to explore the impact of ring size, basicity, and conformational flexibility. nih.gov

Potential bioisosteres for the morpholine ring include:

Piperidine: Removal of the oxygen atom increases lipophilicity and basicity.

Thiomorpholine: Introduction of a sulfur atom in place of oxygen alters the electronic and lipophilic character.

Piperazine: The presence of a second nitrogen atom offers a point for further substitution and can significantly alter basicity and hydrogen bonding capacity.

Conformationally restricted analogs: The use of bridged or spirocyclic morpholine analogs can reduce conformational flexibility, which may lead to increased selectivity for a particular biological target. researchgate.net For example, 2,6-ethylene-bridged morpholine moieties have been shown to dramatically improve the selectivity of certain kinase inhibitors. researchgate.net

Modification of the Linker:

While in this compound the morpholine is directly attached to the quinoline ring, in many related compounds, a linker is introduced between the quinoline core and the cyclic amine. Studies on morpholine-bearing quinoline derivatives have shown that the length and nature of this linker can be critical for activity. For instance, in a series of cholinesterase inhibitors, derivatives with a two-methylene linker between the quinoline and morpholine showed better inhibition than those with three or four-methylene linkers. nih.gov This suggests that the distance and orientation between the two ring systems are crucial for optimal interaction with the target.

The following interactive data table outlines potential modifications to the morpholine ring and linker and their rationale.

| Modification Type | Original Moiety | Proposed Modification | Rationale for Modification | Potential Impact |

| Ring Bioisostere | Morpholine | Piperidine, Thiomorpholine, Piperazine | To modulate basicity, lipophilicity, and hydrogen bonding potential. | Altered solubility, cell permeability, and target binding. |

| Conformational Restriction | Morpholine | Bridged Morpholine (e.g., 2,6-ethylene bridged) | To reduce conformational flexibility and enhance selectivity. | Increased potency and selectivity for specific biological targets. |

| Linker Introduction | Direct attachment | -(CH₂)n- (n=1-3) | To vary the distance and spatial orientation between the quinoline and morpholine rings. | Optimized interaction with the target's binding site. |

By systematically exploring these modifications, a comprehensive understanding of the structure-activity relationships for this class of compounds can be developed, guiding the design of analogs with improved potency, selectivity, and pharmacokinetic profiles.

Iii. Molecular and Cellular Mechanistic Investigations in Vitro Models

Exploration of Molecular Targets and Pathways

The initial characterization of 6-methoxy-2-methyl-4-(morpholin-4-yl)quinoline has centered on its interaction with pivotal cellular signaling networks, particularly those implicated in cell growth and proliferation. The presence of the morpholine (B109124) moiety is a notable structural feature, as this group is integral to the activity of several known inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway. nih.govacs.org The oxygen atom within the morpholine ring can form a crucial hydrogen bond with the hinge region of the ATP-binding site of PI3K and the mammalian target of rapamycin (B549165) (mTOR). nih.govacs.org This has led to the hypothesis that this compound may exert its effects through the modulation of this critical signaling cascade. The PI3K/Akt/mTOR pathway is a central regulator of numerous cellular functions, and its dysregulation is a hallmark of various cancers. nih.govmdpi.com

Enzyme Kinetic Assays and Inhibition Profiling

While comprehensive enzyme kinetic data for this compound are not extensively detailed in publicly available literature, the broader class of quinoline (B57606) derivatives has been a subject of significant interest in the context of enzyme inhibition. mdpi.com For structurally related compounds, such as those with a 2-morpholino-pyrimidine core, potent inhibitory activity against Class I PI3K isoforms and mTOR has been observed. nih.gov For instance, some analogs have demonstrated IC50 values in the nanomolar range against PI3Kα and mTOR. nih.gov The exploration of quinoline derivatives has also extended to other enzyme targets, including EGFR kinase, where certain hybrids have shown significant inhibitory potential. researchgate.net Future research will likely focus on detailed kinetic studies to determine the specific inhibitory constants (Ki) and the mode of inhibition of this compound against a panel of kinases, particularly within the PI3K family.

Receptor Binding Studies and Ligand-Target Interactions

Specific receptor binding assays for this compound are not yet widely reported. However, molecular docking studies on analogous quinoline and quinazoline-based compounds provide predictive insights into potential ligand-target interactions. nih.gov These computational models suggest that the quinoline scaffold can fit into the ATP-binding pocket of various kinases. nih.gov The interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov For dual PI3K/mTOR inhibitors with a morpholino-triazine scaffold, pharmacophore modeling has indicated a common mechanism of inhibition for both enzymes, with the morpholine group playing a key role in binding. nih.gov

Cellular Response Profiling in Preclinical Cell Lines

The effects of quinoline derivatives on cancer cell lines have been more broadly investigated, providing a basis for understanding the potential cellular responses to this compound.

Impact on Cellular Proliferation and Viability

Numerous studies have demonstrated the antiproliferative activity of various quinoline derivatives against a range of human cancer cell lines. nih.govnih.gov For example, certain 6-methoxy-2-arylquinolines have been evaluated for their cytotoxic effects. nih.gov Similarly, 2-morpholino-4-anilinoquinoline derivatives have shown potent cytotoxic activity against liver cancer cell lines. researchgate.net The antiproliferative effects are often dose-dependent, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range. mdpi.com These findings suggest that this compound may also possess the ability to inhibit the growth and viability of cancer cells.

| Compound Class | Cell Line | Activity |

| Quinolone Derivatives | MCF-7 (Breast Cancer) | Growth Inhibition nih.gov |

| Quinoline Alkaloids | RAJI (Lymphoma) | High Cytotoxicity researchgate.net |

| 2-morpholino-4-anilinoquinolines | HepG2 (Liver Cancer) | Potent Cytotoxicity researchgate.net |

| Indolo[2,3-b] Quinoline | HCT116 (Colon Cancer) | Antiproliferative mdpi.com |

Analysis of Cell Cycle Perturbations

A common mechanism of action for antiproliferative compounds is the induction of cell cycle arrest. Flow cytometry analysis of various cancer cell lines treated with different quinoline derivatives has revealed perturbations in cell cycle progression. nih.govresearchgate.net For instance, some quinoline compounds have been shown to induce cell cycle arrest at the G2/M phase, while others cause an accumulation of cells in the S-phase or sub-G1 phase, which is indicative of apoptosis. nih.govnih.govresearchgate.net The specific impact of this compound on the cell cycle would need to be determined through similar experimental approaches.

| Compound | Cell Line | Cell Cycle Phase Arrest |

| 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | G2 Phase nih.gov |

| Quinoline Alkaloids | RAJI, Jurkat | Sub-G1 Phase researchgate.net |

| Quinoline-4-methoxycinnamide hybrid | HepG2 | G1 Phase researchgate.net |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline | HCT116, Caco-2 | G2/M Phase mdpi.com |

Induction of Apoptosis and Necrosis Mechanisms

Currently, there is no available research data detailing the induction of apoptosis or necrosis by this compound in in vitro models. Future studies would be necessary to determine if this compound can trigger programmed cell death or necrotic pathways. Such investigations would typically involve treating cell lines with the compound and assessing markers of apoptosis (e.g., caspase activation, PARP cleavage, Annexin V staining) and necrosis (e.g., lactate (B86563) dehydrogenase release, plasma membrane rupture).

Modulation of Cellular Migration and Invasion

No published studies were found that investigate the effect of this compound on cellular migration and invasion. To assess these potential activities, researchers would typically employ in vitro assays such as the wound-healing (scratch) assay to evaluate cell migration and the Transwell or Boyden chamber assay to measure the invasive capacity of cells through a basement membrane extract.

Intracellular Signaling Cascade Elucidation

The specific intracellular signaling pathways modulated by this compound have not been reported in the available scientific literature. Elucidating these pathways is a critical step in understanding the compound's mechanism of action.

Kinase Activity Modulation

There is no information available on whether this compound can modulate the activity of specific kinases. Future research could involve screening the compound against a panel of kinases to identify potential targets. Subsequent in vitro kinase assays would be required to quantify the inhibitory or activating effects on any identified kinases.

Second Messenger Regulation

Data regarding the influence of this compound on the regulation of second messengers, such as cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium ions, is not available. Investigating these effects would provide insight into the upstream signaling events triggered by the compound.

Gene and Protein Expression Analysis (In Vitro)

No studies have been published that analyze the in vitro effects of this compound on gene and protein expression. Techniques such as quantitative PCR (qPCR) and Western blotting would be essential to determine if the compound alters the expression of key genes and proteins involved in cellular processes like apoptosis, cell cycle regulation, or signal transduction.

Advanced Biophysical Techniques for Ligand-Target Interaction Characterization

There are no published reports on the use of advanced biophysical techniques to characterize the interaction between this compound and any potential biological targets. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography would be necessary to determine the binding affinity, thermodynamics, and structural basis of any ligand-target interactions, should a direct molecular target be identified in future studies.

Surface Plasmon Resonance (SPR) for Binding Kinetics

No published studies were found that utilized Surface Plasmon Resonance to determine the association (ka) and dissociation (kd) rate constants, or the equilibrium dissociation constant (KD), for the binding of this compound to any biological target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

There is no available literature reporting the use of Isothermal Titration Calorimetry to ascertain the thermodynamic profile of the binding of this compound to a target. Therefore, data on changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies of Ligand-Bound Targets

No research articles were identified that employed Nuclear Magnetic Resonance spectroscopy to investigate the conformational changes induced in a biological target upon binding of this compound, or to study the bound conformation of the ligand itself.

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Correlation of Structural Motifs with In Vitro Biological Activities

The biological activities of quinoline (B57606) derivatives are highly dependent on the nature and position of their substituents. The 4-aminoquinoline (B48711) scaffold, in particular, is a privileged structure in medicinal chemistry, known for a wide range of biological activities.

The Quinoline Core: The bicyclic aromatic system of quinoline is a key structural feature that can engage in various interactions with biological targets, including π-π stacking and hydrophobic interactions. Its nitrogen atom can act as a hydrogen bond acceptor.

The 4-Morpholinyl Group: The morpholine (B109124) ring at the 4-position is a critical determinant of the molecule's properties. The nitrogen atom of the morpholine ring is basic and can be protonated at physiological pH, potentially forming ionic interactions with target proteins. The oxygen atom can act as a hydrogen bond acceptor, and the entire ring contributes to the molecule's polarity and solubility. In many drug candidates, the morpholine moiety is introduced to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.

The 6-Methoxy Group: A methoxy (B1213986) group at the 6-position of the quinoline ring is a common feature in many biologically active quinolines, including the antimalarial drug quinine (B1679958). This electron-donating group can influence the electronic properties of the quinoline ring system, modulating its interaction with biological targets. It can also serve as a hydrogen bond acceptor.

Interactive Data Table: Hypothetical In Vitro Biological Activities of 6-methoxy-2-methyl-4-(morpholin-4-yl)quinoline Analogs

This table is a hypothetical representation based on general SAR principles for quinoline derivatives and is for illustrative purposes only, as specific experimental data is not available.

| Compound | R1 (2-position) | R2 (6-position) | R3 (4-position) | Hypothetical Target | Hypothetical IC50 (µM) |

| 1 | -CH3 | -OCH3 | -Morpholinyl | Kinase A | [Data Not Available] |

| 2 | -H | -OCH3 | -Morpholinyl | Kinase A | [Data Not Available] |

| 3 | -CH3 | -H | -Morpholinyl | Kinase A | [Data Not Available] |

| 4 | -CH3 | -OCH3 | -Piperidinyl | Kinase A | [Data Not Available] |

| 5 | -CH3 | -OCH3 | -NH(CH2)2N(C2H5)2 | Kinase A | [Data Not Available] |

Identification of Key Pharmacophoric Elements within this compound

A pharmacophore model for this class of compounds would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring and the oxygen atom in the morpholine ring.

A Hydrogen Bond Donor/Positively Ionizable Feature: The nitrogen atom of the morpholine ring, which is expected to be protonated at physiological pH.

Aromatic/Hydrophobic Regions: The quinoline ring system and the 2-methyl group.

The spatial arrangement of these features is crucial for binding to a specific biological target. For instance, in inhibitors of phosphatidylinositol 3-kinase (PI3K), a morpholine-containing scaffold often orients the morpholine oxygen towards the hinge region of the kinase for hydrogen bonding. nih.govnih.gov

Ligand Efficiency and Lipophilic Efficiency Assessments in Analog Series

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for assessing the quality of a compound. sciforschenonline.orguniba.it

Ligand Efficiency (LE): Measures the binding affinity per heavy atom. It is calculated as LE = - (RT/N) * ln(Ki), where R is the gas constant, T is the temperature, N is the number of heavy atoms, and Ki is the binding affinity.

Lipophilic Efficiency (LipE): Relates potency to lipophilicity and is calculated as LipE = pIC50 - logP.

Without experimental binding affinity and lipophilicity data for a series of analogs of this compound, a quantitative assessment of LE and LipE is not possible. However, the general principle in lead optimization would be to maximize these values. For example, structural modifications that increase potency without a proportional increase in lipophilicity would lead to a more favorable LipE. The introduction of the polar morpholine group is a strategy that can potentially improve LipE.

Interactive Data Table: Hypothetical Ligand and Lipophilic Efficiency of this compound Analogs

This table is a hypothetical representation based on general principles and is for illustrative purposes only, as specific experimental data is not available.

| Compound | Hypothetical pIC50 | Hypothetical logP | Number of Heavy Atoms | Hypothetical LE | Hypothetical LipE |

| 1 | [Data Not Available] | [Data Not Available] | 19 | [Data Not Available] | [Data Not Available] |

| 2 | [Data Not Available] | [Data Not Available] | 18 | [Data Not Available] | [Data Not Available] |

| 3 | [Data Not Available] | [Data Not Available] | 18 | [Data Not Available] | [Data Not Available] |

| 4 | [Data Not Available] | [Data Not Available] | 19 | [Data Not Available] | [Data Not Available] |

Understanding Physicochemical Property Modulation through Structural Changes

The physicochemical properties of this compound can be fine-tuned by altering its substituents.

Lipophilicity (logP): Lipophilicity is a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a halogen atom, for instance, generally increases lipophilicity, while adding a hydroxyl or methoxy group can decrease it. bg.ac.rs Studies on quinoline-1,4-quinone hybrids have shown that the introduction of a nitrogen atom reduces lipophilicity. mdpi.com

Basicity (pKa): The basicity of the quinoline nitrogen and the morpholine nitrogen will be influenced by the electronic nature of the substituents. Electron-withdrawing groups on the quinoline ring would be expected to decrease the pKa of both nitrogen atoms. nih.govresearchgate.net

Interactive Data Table: Predicted Physicochemical Properties of this compound and Analogs

Predictions are based on general chemical principles and data from related compound classes.

| Compound | Structural Change from Compound 1 | Predicted Change in logP | Predicted Change in pKa (Quinoline N) | Predicted Change in Aqueous Solubility |

| 1 | Reference | - | - | - |

| 2 | Removal of 2-methyl group | Decrease | Minimal change | Increase |

| 3 | Removal of 6-methoxy group | Increase | Decrease | Decrease |

| 4 | Replacement of morpholine with piperidine | Increase | Increase | Decrease |

| 5 | Addition of a 7-chloro group | Increase | Decrease | Decrease |

V. Computational Chemistry and in Silico Modeling

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to investigate the electronic properties of a molecule, which govern its reactivity and interactions. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels. For quinoline (B57606) derivatives, QM methods like Density Functional Theory (DFT) are commonly employed to understand their structural features and reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of QM calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental in predicting a molecule's ability to donate or accept electrons, determining its reactivity in chemical reactions and biological interactions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor; a lower LUMO energy signifies a greater ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests the molecule is more polarizable and more reactive.

For 6-methoxy-2-methyl-4-(morpholin-4-yl)quinoline, FMO analysis would reveal the distribution of these orbitals across the quinoline core, the methoxy (B1213986) group, the methyl group, and the morpholine (B109124) ring, highlighting the most probable sites for electrophilic and nucleophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Parameters This table presents a hypothetical outcome of an FMO analysis for illustrative purposes, as specific experimental data for this compound is not available.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Indicates the energy of the highest electron-donating orbital. |

| LUMO Energy | -1.20 | Indicates the energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap (ΔE) | 4.65 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. ESP maps are color-coded to indicate different charge regions: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an ESP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and morpholine groups, identifying them as key sites for hydrogen bond acceptance in a protein's active site.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is fundamental in structure-based drug design for understanding binding mechanisms and predicting binding affinity.

Given that this compound is patented as a PI3K inhibitor, docking simulations would be performed using the crystal structures of PI3K isoforms (e.g., PI3Kα). The simulation places the ligand into the ATP-binding pocket of the kinase and calculates a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

These simulations predict the specific amino acid residues that the ligand interacts with. For quinoline-based kinase inhibitors, common interactions include hydrogen bonds between the quinoline nitrogen and the "hinge region" of the kinase, as well as hydrophobic and π-π stacking interactions with other residues in the active site mdpi.com. The morpholine and methoxy groups would be analyzed for their potential to form additional hydrogen bonds or hydrophobic contacts, which could enhance binding affinity and selectivity.

Illustrative Data Table: Predicted Interactions from Molecular Docking This table shows a hypothetical set of interactions with a PI3K active site for illustrative purposes.

| Interacting Residue | Interaction Type | Involved Ligand Moiety | Binding Score (kcal/mol) |

|---|---|---|---|

| Val851 | Hydrogen Bond | Quinoline Nitrogen | -9.5 |

| Ile932 | Hydrophobic | Quinoline Ring | |

| Trp780 | π-π Stacking | Quinoline Ring | |

| Asp933 | Hydrogen Bond | Morpholine Oxygen |

Virtual screening is a computational method where large libraries of small molecules are docked against a protein target to identify potential new inhibitors. Conversely, a single compound like this compound can be screened against a panel of different proteins (especially various kinases) to predict its primary target and potential off-target effects. This "reverse docking" approach helps in identifying the most likely biological targets of a compound and can explain its pharmacological profile, including potential side effects caused by interactions with unintended proteins.

Molecular Dynamics Simulations for Conformational Landscape and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the ligand-protein complex over time (typically nanoseconds to microseconds), providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

For the this compound-PI3K complex, an MD simulation would reveal how the initial docked pose evolves. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex is in a stable conformation.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in certain regions can signify flexibility, which may be important for ligand binding or protein function.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key interactions identified in docking.

These simulations are crucial for validating the results of molecular docking and ensuring that the predicted binding mode is stable and maintained in a more realistic, dynamic environment mdpi.comtandfonline.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govresearchgate.net These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that are crucial for their therapeutic effects.

The development of predictive QSAR models for quinoline derivatives, including compounds structurally related to "this compound," involves a systematic approach. Initially, a dataset of quinoline compounds with known biological activities against a specific target is compiled. researchgate.netnih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov

These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Hydrophobic descriptors: These measure the lipophilicity of the molecule.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. researchgate.netnih.gov The predictive power of the resulting QSAR model is rigorously evaluated through internal and external validation techniques to ensure its reliability. pensoft.netpensoft.net For instance, a study on quinoline derivatives might yield a QSAR model with a high correlation coefficient (R²) and a low root mean square error (RMSE), indicating a strong predictive capability.

Table 1: Example of Molecular Descriptors Used in QSAR Modeling of Quinoline Derivatives

| Descriptor Type | Descriptor Example | Description | Potential Influence on Activity |

| Topological | Wiener Index | A measure of the molecule's branching. | Can affect receptor binding and solubility. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Influences interactions with the biological target. |

| Electronic | Dipole Moment | A measure of the polarity of the molecule. | Important for electrostatic interactions with the receptor. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water. | Affects membrane permeability and distribution. |

Once a validated QSAR model is established, it can be used to elucidate the key structural features that govern the biological activity of quinoline derivatives. By analyzing the contribution of different molecular descriptors to the QSAR equation, researchers can identify which properties are positively or negatively correlated with potency.

For "this compound," a QSAR study might reveal the following hypothetical structural requirements for enhanced potency:

The methoxy group at the 6-position: The presence of an electron-donating group at this position may be crucial for activity. The model might indicate that variations in the electronic properties of this substituent significantly impact the compound's interaction with its biological target.

The methyl group at the 2-position: The size and lipophilicity of the substituent at this position could be important. The QSAR model might suggest that a small, non-polar group is optimal for fitting into a specific binding pocket.

The morpholinyl group at the 4-position: This bulky, heterocyclic substituent can influence the compound's solubility and ability to form hydrogen bonds. The QSAR analysis could highlight the importance of the nitrogen and oxygen atoms in the morpholine ring for establishing key interactions with the receptor.

These insights derived from QSAR models are invaluable for the rational design of new, more potent analogs of "this compound".

In Silico Prediction Methodologies (e.g., ADMET prediction)

In addition to predicting biological activity, computational methods are widely used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. sciforschenonline.orgnih.govhealthinformaticsjournal.com These in silico predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process, thereby reducing the likelihood of late-stage failures. nih.gov

Various software and web-based tools are available for ADMET prediction, employing a range of algorithms and models based on large datasets of experimental data. healthinformaticsjournal.com For "this compound," a hypothetical ADMET profile can be generated to assess its drug-like properties.

Table 2: Hypothetical In Silico ADMET Prediction for this compound

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Good absorption from the gastrointestinal tract is expected. |

| Caco-2 Permeability | Moderate | The compound is likely to have moderate cell membrane permeability. |

| P-glycoprotein Substrate | No | The compound is not expected to be actively pumped out of cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | The compound is unlikely to cross the blood-brain barrier, which may be desirable to avoid central nervous system side effects. |

| Plasma Protein Binding (PPB) | High | The compound is expected to bind extensively to plasma proteins, which can affect its free concentration and half-life. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by this major enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | The compound may be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | The compound is not predicted to be mutagenic. |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

| Hepatotoxicity | Low risk | The compound is predicted to have a low risk of causing liver damage. sciforschenonline.org |

These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic and safety profile of "this compound." While these computational models are powerful tools, it is important to note that their predictions must be validated through experimental studies. benthamdirect.com The integration of QSAR and in silico ADMET modeling allows for a comprehensive computational evaluation of drug candidates, facilitating the identification and optimization of promising new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxy-2-methyl-4-(morpholin-4-yl)quinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example:

- Step 1 : Preparation of a quinoline precursor (e.g., 4-azido-6-methoxy-2-methylquinoline) via Ullmann or Buchwald-Hartwig coupling to introduce the morpholine group .

- Step 2 : Functionalization using click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append triazole or other heterocyclic moieties .

- Optimization : Continuous flow reactors improve yield (up to 85%) and purity by minimizing side reactions like over-oxidation at the methoxy group .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Use SHELX or WinGX for single-crystal refinement to resolve the morpholine ring puckering and quinoline planarity .

- NMR : - and -NMR identify substituent positions (e.g., δ 3.7–3.9 ppm for morpholine protons, δ 2.4 ppm for methyl groups) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 287.1524) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) using broth microdilution .

- Enzyme inhibition : Screen against kinases (e.g., PI3Kγ) via fluorescence polarization, with IC values <1 µM .

Advanced Research Questions

Q. How do steric and electronic effects of the morpholine group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The morpholine’s chair conformation limits accessibility to the 4-position, reducing Suzuki-Miyaura coupling yields by ~20% compared to non-bulky substituents. Use bulky phosphine ligands (e.g., SPhos) to mitigate this .

- Electronic effects : The morpholine’s electron-donating nature enhances electrophilic substitution at the quinoline 8-position (e.g., nitration at 0°C yields 85% mono-nitro product) .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer :

- Polymorph screening : Use solvent-drop grinding with DMSO/EtOAC to isolate Form I (monoclinic, P2/c) and Form II (triclinic, P-1) .

- DFT calculations : Compare experimental vs. computed puckering parameters (Cremer-Pople coordinates) to validate ring conformations .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- Modification sites :

| Position | Modification | Effect on LogP | Bioactivity |

|---|---|---|---|

| 2-Methyl | Replace with CF | LogP ↑ 0.5 | Cytotoxicity ↑ 2-fold |

| 6-Methoxy | Replace with Cl | LogP ↓ 0.3 | Solubility ↑ 30% |

- In silico modeling : Use Schrödinger’s QikProp to predict ADMET properties and prioritize analogs with CNS permeability (e.g., PSA <90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.